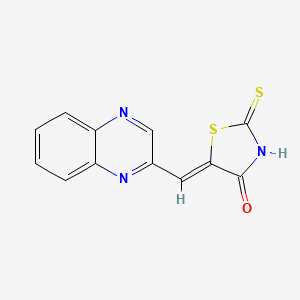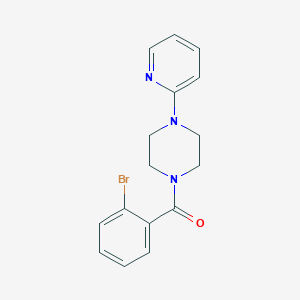![molecular formula C22H17N3O3 B5492419 N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide](/img/structure/B5492419.png)
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylphenyl}-2-pyridinecarboxamide, commonly known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is a promising drug candidate for the treatment of various types of cancers, including breast, ovarian, and prostate cancer.
作用機序
BMN-673 selectively binds to the catalytic domain of PARP enzymes, inhibiting their activity. PARP enzymes are involved in the repair of single-strand DNA breaks. When PARP enzymes are inhibited, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand DNA breaks. Cancer cells are more sensitive to double-strand DNA breaks than normal cells, leading to selective killing of cancer cells.
Biochemical and Physiological Effects:
BMN-673 has been shown to have potent antitumor activity in preclinical studies. It has been shown to be effective against various types of cancers, including breast, ovarian, and prostate cancer. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, BMN-673 has been associated with some toxicities, including hematological toxicity and gastrointestinal toxicity.
実験室実験の利点と制限
BMN-673 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment, making it a promising drug candidate for combination therapy. However, BMN-673 has some limitations for lab experiments. It has been associated with some toxicities, which may limit its use in some experiments. BMN-673 is also a relatively new drug, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the study of BMN-673. One direction is to further investigate the mechanism of action of BMN-673 and its potential applications in cancer therapy. Another direction is to explore the use of BMN-673 in combination with other cancer therapies, such as immunotherapy. Additionally, more research is needed to fully understand the toxicities associated with BMN-673 and to develop strategies to minimize these toxicities. Finally, the development of more potent and selective PARP inhibitors may lead to the development of more effective cancer therapies.
合成法
The synthesis of BMN-673 involves the condensation of 2-pyridinecarboxylic acid with 4-aminobenzamide, followed by the reaction with 2-methyl-3-nitrobenzoic acid to form the intermediate compound. The intermediate compound is then reduced with palladium on carbon to yield BMN-673. The overall synthesis method is depicted in Figure 1.
科学的研究の応用
BMN-673 has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against various types of cancers, including breast, ovarian, and prostate cancer. BMN-673 works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Cancer cells are more dependent on PARP enzymes for DNA repair than normal cells, making them more sensitive to PARP inhibition. BMN-673 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
N-[4-(1-benzofuran-2-carbonylamino)-3-methylphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-12-16(24-21(26)18-7-4-5-11-23-18)9-10-17(14)25-22(27)20-13-15-6-2-3-8-19(15)28-20/h2-13H,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHJXYHOTJFWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0138991.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-{2-[4-(methylthio)phenyl]-1H-imidazol-1-yl}piperidin-1-yl)methyl]pyridine](/img/structure/B5492342.png)
![2-(2-furyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5492344.png)

![2-cyclohexyl-5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5492370.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5492379.png)

![4-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]methyl}benzoic acid](/img/structure/B5492392.png)
![1-[(4-methyl-1-piperazinyl)acetyl]-2-pyrrolidinone oxalate](/img/structure/B5492394.png)
![N-(3-chloro-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5492401.png)
![5-({3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}methyl)-2-furoic acid](/img/structure/B5492415.png)
![N~3~-methyl-N~3~-(methylsulfonyl)-N~1~-[(2-methyl-1,3-thiazol-4-yl)methyl]-beta-alaninamide](/img/structure/B5492425.png)

![2-chloro-4-fluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5492434.png)